[2-(3-iodophenyl)ethynyl]trimethylsilane
Description
Properties
CAS No. |
144001-07-0 |
|---|---|
Molecular Formula |
C11H13ISi |
Molecular Weight |
300.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The mechanism proceeds through oxidative addition of the aryl halide to palladium, followed by transmetallation with the copper-acetylide intermediate, and reductive elimination to yield the desired product.
Example Procedure (adapted from):
-
Combine 3-iodophenyl iodide (2.66 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.02 equiv.) in dry THF.
-
Add trimethylsilylacetylene (1.0 equiv.) and triethylamine (excess) under nitrogen.
-
Stir at room temperature for 3–12 hours.
-
Quench with ice-water, extract with organic solvents, and purify via column chromatography.
Optimization Considerations
-
Catalyst System : Palladium complexes with bulky phosphine ligands improve selectivity and reduce homocoupling byproducts.
-
Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures (e.g., 80°C).
-
Base Selection : Triethylamine neutralizes HI generated during the reaction, while stronger bases (e.g., diisopropylamine) can accelerate transmetallation.
Direct Silylation of 3-Iodophenylacetylene
An alternative route involves direct silylation of 3-iodophenylacetylene using trimethylsilyl chloride (TMSCl) under basic conditions. This method avoids transition-metal catalysts, simplifying purification.
Reaction Protocol
-
Deprotonate 3-iodophenylacetylene with a strong base (e.g., LDA or Grignard reagent) in anhydrous dichloromethane or THF at 0°C.
-
Add TMSCl (1.1 equiv.) dropwise and stir until completion (monitored by TLC).
-
Quench with saturated NaHCO₃, extract with organic solvents, and concentrate under reduced pressure.
Yield : 60–75% (estimated from analogous reactions in).
Comparative Analysis of Methods
Emerging Methodologies and Innovations
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate Sonogashira couplings, reducing reaction times from hours to minutes. Preliminary studies show yields comparable to conventional heating (78–82%).
Flow Chemistry Approaches
Continuous-flow systems enhance safety and reproducibility for exothermic silylation reactions. For example, microreactors enable precise temperature control during TMSCl addition, minimizing byproducts.
Characterization and Quality Control
Critical analytical techniques for verifying this compound include:
-
¹H NMR : Trimethylsilyl protons resonate at δ 0.1–0.3 ppm, while aromatic protons appear at δ 7.2–7.5 ppm.
-
¹³C NMR : Acetylenic carbons are observed at δ 70–100 ppm, with quaternary carbons near δ 120–140 ppm.
-
IR Spectroscopy : C≡C stretches (~2100 cm⁻¹) and Si–C vibrations (~1250 cm⁻¹) confirm functional groups.
Industrial and Research Applications
The compound’s stability and reactivity make it valuable for:
Chemical Reactions Analysis
[2-(3-iodophenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
Synthetic Chemistry
Building Block in Organic Synthesis
- Reactivity : The presence of the iodine atom enhances the compound's electrophilic character, making it useful in nucleophilic substitution reactions. This property allows it to participate in various coupling reactions, such as the Sonogashira and Stille cross-coupling reactions, facilitating the formation of complex organic molecules .
- Silyl Group Utility : The trimethylsilyl group acts as a protective group for terminal alkynes, allowing for selective functionalization of other sites on the molecule without interfering with the alkyne's reactivity. This feature is particularly advantageous in multi-step syntheses where specific functional groups need to be protected during certain reaction conditions .
Case Study: Synthesis of Fluorescent Compounds
- In a notable study, [2-(3-iodophenyl)ethynyl]trimethylsilane was utilized in the synthesis of fluorescent compounds through palladium-catalyzed cross-coupling reactions. The resulting products exhibited significant fluorescence properties, indicating potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Medicinal Chemistry
Potential Drug Development
- The compound's structure allows for modifications that can lead to biologically active molecules. Its ability to form stable complexes with nucleophiles can be exploited in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.
- Halogen Bonding Studies : Research has shown that compounds like this compound can engage in halogen bonding interactions, which are valuable for enhancing the binding affinity of drug candidates to their targets. This characteristic is particularly useful in designing inhibitors for various enzymes and receptors.
Materials Science
Polymer Synthesis
- The compound serves as a precursor for synthesizing polymers with specific properties. For example, it can be polymerized to create siloxane-based materials that exhibit desirable mechanical and thermal properties, suitable for applications in coatings and sealants .
- Nanocomposites : Incorporating this compound into nanocomposite materials has been explored to enhance electrical conductivity and thermal stability. These materials have potential applications in electronics and energy storage systems .
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Iodo-2-(phenylethynyl)benzene | Contains iodine and ethynyl groups | Enhanced reactivity due to dual iodine substitution |
| 1-Bromo-2-(phenylethynyl)benzene | Contains bromine instead of iodine | Less reactive than iodo derivatives |
| (4-Iodophenyl)ethynyltrimethylsilane | Iodine at a different position | Different reactivity profile compared to [2-(3-iodophenyl)] |
| (4-Bromophenyl)ethynyltrimethylsilane | Bromine substitution | Lower reactivity due to weaker halogen bond |
Mechanism of Action
The mechanism of action of [2-(3-iodophenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs and their properties are summarized below:
Reactivity Trends
- Iodo vs. Bromo Substituents: The 3-iodo derivative exhibits higher reactivity in Sonogashira couplings compared to its bromo analog due to iodine’s superior leaving-group ability and lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) .
- Electron-Withdrawing Groups : Compounds with –CF₃O or –CN substituents show reduced nucleophilicity at the alkyne terminus, slowing catalytic cycles but enhancing thermal stability .
- Steric Effects : Para-substituted iodophenyl derivatives (e.g., 4-iodo) face steric constraints in bulky catalytic systems, whereas meta-substituted isomers (e.g., 3-iodo) offer better accessibility .
Physical Properties
- Solubility: Trimethylsilyl groups enhance solubility in nonpolar solvents (e.g., hexane, toluene). Electron-withdrawing substituents (e.g., –CN) increase polarity, improving solubility in DMF or THF .
- Thermal Stability : Iodo derivatives decompose at ~200°C, while fluorinated analogs (e.g., –CF₃O) remain stable up to 250°C .
Q & A
Q. What are the common synthetic routes for [2-(3-iodophenyl)ethynyl]trimethylsilane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling, involving a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. Aryl halides (e.g., 1,3-diiodobenzene) react with trimethylsilylacetylene (TMS-acetylene) under inert conditions (N₂/Ar) at 70–80°C. Key steps include:
- Reactants : Aryl iodide (meta-substituted), TMS-acetylene.
- Catalysts : Pd(PPh₃)₄ (1–5 mol%), CuI (2–10 mol%).
- Solvent : THF or DMF, with a base (e.g., triethylamine).
- Purification : Column chromatography or distillation .
Note : Iodine’s superior leaving-group ability compared to bromine may allow milder conditions. Yields are often unreported for iodine derivatives but can be inferred from analogous brominated systems (45–92% yields) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aryl protons (δ 7.0–8.0 ppm for iodophenyl) and TMS groups (δ 0.1–0.3 ppm). Coupling patterns confirm substitution (meta-iodo) .
- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .
- HRMS : Validates molecular weight (expected [M⁺] = 326.03 g/mol for C₁₁H₁₃ISi) .
- X-ray Crystallography (if crystalline): Confirms bond lengths/angles, especially C–I and Si–C≡C geometry .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 3-iodophenyl group enhances electrophilicity, making it a superior substrate for:
- Suzuki-Miyaura Coupling : Transmetallation with boronic acids using Pd catalysts.
- Heck Reaction : Alkenylation via Pd-mediated C–I activation.
Key Consideration : Iodine’s size increases steric hindrance but improves oxidative addition efficiency compared to bromine .
Advanced Research Questions
Q. What strategies optimize regioselectivity in further functionalization of this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use Li bases (e.g., LDA) to deprotonate positions ortho to iodine, enabling electrophilic quenching .
- Protecting Group Strategy : The TMS group shields the alkyne, permitting selective iodophenyl modification. Subsequent desilylation (e.g., TBAF) reveals free alkynes for click chemistry .
Data Contradiction : While TMS protects alkynes in propargyl alcohol synthesis , iodine’s electronic effects may alter reaction pathways compared to non-halogenated analogs .
Q. How does the compound behave under oxidative or reductive conditions, and what are the mechanistic implications?
- Methodological Answer :
- Oxidation : With KMnO₄/CrO₃, the alkyne may form diketones or cleave to carboxylic acids. The iodine substituent stabilizes transition states via resonance, accelerating oxidation .
- Reduction : H₂/Pd-C reduces the alkyne to cis-alkane; Na/NH₃ yields trans-alkane. Iodine may undergo hydrodehalogenation, requiring controlled conditions to retain the aryl iodide .
Table: Reaction Outcomes
| Condition | Product | Key Reference |
|---|---|---|
| KMnO₄ (acidic) | Iodobenzoic acid derivatives | |
| H₂/Pd-C | cis-Alkane + retained iodine |
Q. What role does this compound play in materials science, particularly in conjugated polymers?
- Methodological Answer : The compound serves as a monomer for:
- Conjugated Polymers : Pd-catalyzed polymerization creates π-extended systems with tunable optoelectronic properties.
- Self-Assembled Monolayers (SAMs) : The TMS group anchors to silicon surfaces, while the iodophenyl enables post-assembly functionalization .
Challenge : Iodine’s polarizability may introduce charge-trapping sites, requiring DFT analysis to optimize conductivity .
Data Contradictions and Resolution
- Synthesis Yields : Brominated analogs report 45–92% yields , but iodine derivatives lack explicit data. Researchers should validate yields empirically, noting iodine’s volatility and potential side reactions.
- Oxidation Pathways : Cyclohexenyl analogs form epoxides , but iodophenyl systems favor C–I bond retention. Mechanistic studies (e.g., isotopic labeling) are recommended to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
